molecular formula C23H18N2O6 B12383777 FXIIa-IN-2

FXIIa-IN-2

Cat. No.: B12383777
M. Wt: 418.4 g/mol
InChI Key: SYHAFKBWNBYQST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FXIIa-IN-2 involves the use of triazole-based chemistryThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: FXIIa-IN-2 primarily undergoes substitution reactions, where various functional groups are introduced to the triazole core to enhance its inhibitory properties. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include azides, alkynes, and various catalysts such as copper(I) iodide. The reactions are often conducted in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures ranging from room temperature to slightly elevated conditions .

Major Products Formed: The major products formed from these reactions are various substituted triazole derivatives, each with different inhibitory activities against factor XIIa. These derivatives are then screened for their potency and selectivity to identify the most effective inhibitors .

Scientific Research Applications

FXIIa-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of serine protease inhibition. In biology, it helps in understanding the role of factor XIIa in various physiological and pathological processes. In medicine, this compound is being investigated as a potential therapeutic agent for preventing thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism, without the risk of bleeding .

Mechanism of Action

FXIIa-IN-2 exerts its effects by binding to the active site of factor XIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream factors in the intrinsic coagulation cascade, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of factor XIIa, which is essential for its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to FXIIa-IN-2 include other triazole-based inhibitors of factor XIIa, such as benzamidine and aminoisoquinoline derivatives. These compounds also target the active site of factor XIIa and inhibit its activity .

Uniqueness: What sets this compound apart from other similar compounds is its high selectivity and potency. While other inhibitors may also target factor XIIa, this compound has been shown to have a higher affinity for the enzyme and greater inhibitory activity, making it a more effective therapeutic agent .

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C23H18N2O6/c1-28-19-10-15-9-17(23(27)31-18(15)11-20(19)29-2)22(26)30-16-6-5-12-7-14(21(24)25)4-3-13(12)8-16/h3-11H,1-2H3,(H3,24,25)

InChI Key

SYHAFKBWNBYQST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N)OC

Origin of Product

United States

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